molecular formula C26H37N3O4 B122832 Moxilubant CAS No. 146978-48-5

Moxilubant

Cat. No.: B122832
CAS No.: 146978-48-5
M. Wt: 455.6 g/mol
InChI Key: VAYJLOGCWOXMAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Moxilubant involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including purification steps to ensure high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Moxilubant undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Moxilubant has several scientific research applications, including:

Mechanism of Action

Moxilubant exerts its effects by inhibiting leukotriene B4 signaling. It acts as a leukotriene B4 receptor 1 antagonist, blocking the binding of leukotriene B4 to its receptor. This inhibition prevents the activation of downstream signaling pathways involved in inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

    Montelukast: Another leukotriene receptor antagonist used to manage asthma and allergic rhinitis.

    Zafirlukast: A leukotriene receptor antagonist used for asthma management.

    Pranlukast: A leukotriene receptor antagonist used in the treatment of asthma.

Uniqueness of Moxilubant

This compound is unique due to its specific antagonistic action on leukotriene B4 receptor 1, making it a valuable compound for research in immune system disorders and inflammatory conditions. Its potency and selectivity distinguish it from other leukotriene receptor antagonists .

Properties

CAS No.

146978-48-5

Molecular Formula

C26H37N3O4

Molecular Weight

455.6 g/mol

IUPAC Name

4-[5-(4-carbamimidoylphenoxy)pentoxy]-3-methoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C26H37N3O4/c1-18(2)29(19(3)4)26(30)21-11-14-23(24(17-21)31-5)33-16-8-6-7-15-32-22-12-9-20(10-13-22)25(27)28/h9-14,17-19H,6-8,15-16H2,1-5H3,(H3,27,28)

InChI Key

VAYJLOGCWOXMAS-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC(=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(=N)N)OC

146978-48-5

Origin of Product

United States

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